4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole
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Overview
Description
4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole is a complex organic compound featuring multiple functional groups, including methoxy, methylsulfonyl, and benzo[d]thiazole moieties
Mechanism of Action
Target of Action
The primary targets of 4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole are cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .
Mode of Action
This compound interacts with its targets, the COX-2 enzymes, by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins . The compound’s interaction with its targets leads to a decrease in inflammation and associated symptoms.
Biochemical Pathways
The affected pathway is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms.
Pharmacokinetics
The compound’s interaction with cox-2 suggests it is likely absorbed and distributed to sites of inflammation where cox-2 is present
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation . This can alleviate symptoms associated with conditions like arthritis, pain, and fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4,7-dimethoxybenzo[d]thiazole and 6-(methylsulfonyl)benzo[d]thiazole. These intermediates are then coupled using piperazine as a linking agent under controlled conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting sulfoxides to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Shares similar functional groups but differs in the core structure.
Benzo[d]thiazole derivatives: Compounds with similar benzo[d]thiazole moieties but different substituents.
Uniqueness
4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,7-dimethoxy-2-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S3/c1-28-15-6-7-16(29-2)19-18(15)23-21(31-19)25-10-8-24(9-11-25)20-22-14-5-4-13(32(3,26)27)12-17(14)30-20/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUECETODTGIHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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